molecular formula C22H28F3N5O7S2 B601633 Cangrelor Impurity 4 CAS No. 1830294-26-2

Cangrelor Impurity 4

Número de catálogo: B601633
Número CAS: 1830294-26-2
Peso molecular: 595.6 g/mol
Clave InChI: BHXXFBCYKOTNPY-WVSUBDOOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for analyzing the purity of pharmaceutical compounds. Recent studies have demonstrated that HPLC can effectively separate and quantify impurities in Cangrelor formulations. For instance, a method was developed to detect substituted purine and disulfide impurities in Cangrelor intermediates, highlighting the importance of HPLC in ensuring drug quality .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) complements HPLC by providing detailed structural information about impurities. This technique has been employed to characterize process-related impurities formed during Cangrelor synthesis, including Cangrelor Impurity 4 .

Clinical Efficacy and Safety

Cangrelor's clinical application has been extensively documented in studies such as the CHAMPION program, which evaluated its effectiveness compared to standard therapies like clopidogrel. While the primary focus was on Cangrelor's antiplatelet activity, the implications of its impurities on safety profiles were also considered. Notably, adverse effects linked to high impurity levels could potentially compromise patient outcomes .

  • Study on Platelet Aggregation : In vitro studies demonstrated that cangrelor effectively inhibited ADP-induced platelet aggregation with an IC50 value of 0.45 nM. However, impurities could alter this efficacy, necessitating careful monitoring during clinical use .
  • Toxicological Assessments : Toxicity studies indicated that while cangrelor itself had specific adverse effects at high doses, the metabolites showed minimal toxicity. This distinction underscores the importance of understanding how impurities like this compound may influence overall drug safety .

Implications for Drug Development

The presence of impurities such as this compound poses significant challenges for pharmaceutical development:

  • Regulatory Compliance : Adhering to guidelines set by regulatory bodies like the FDA and International Conference on Harmonization mandates thorough impurity profiling during drug development.
  • Formulation Strategies : Developing high-purity formulations is essential to minimize impurity-related risks. Research suggests that maintaining impurity levels below specified thresholds can enhance therapeutic efficacy and safety .

Mecanismo De Acción

Target of Action

Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, this compound can effectively inhibit platelet aggregation .

Mode of Action

This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, this compound prevents ADP from activating platelets, thereby inhibiting platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, this compound prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .

Pharmacokinetics

This compound, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .

Result of Action

The primary result of this compound’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .

Análisis De Reacciones Químicas

Types of Reactions

Cangrelor Impurity 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Cangrelor Impurity 4 is unique due to its specific structural modifications, which provide insights into the degradation and stability of Cangrelor. Unlike other similar compounds, it is primarily used as a reference standard in pharmaceutical research rather than as a therapeutic agent .

Actividad Biológica

Cangrelor, an intravenous P2Y12 receptor antagonist, is primarily used for its potent antiplatelet effects in patients undergoing percutaneous coronary intervention (PCI). However, the presence of impurities, particularly Cangrelor Impurity 4, raises concerns regarding its biological activity and overall therapeutic efficacy. This article explores the biological activity of this compound, including its pharmacodynamics, clinical implications, and case studies.

Overview of Cangrelor and Its Impurities

Cangrelor is characterized by rapid onset and offset of action due to its reversible binding to the P2Y12 receptor, which inhibits ADP-induced platelet aggregation. The compound is metabolized quickly in the body, with a half-life of approximately 3 to 6 minutes and a clearance rate of about 43.2 L/h . The identification of impurities like this compound is crucial as they can potentially alter the drug's effectiveness and safety profile.

This compound has not been extensively studied; however, it is hypothesized to exhibit similar mechanisms to Cangrelor due to its structural similarities. The primary action involves antagonism of the P2Y12 receptor, which plays a significant role in platelet activation and aggregation. This activity can lead to variations in platelet inhibition compared to the parent compound.

Pharmacodynamics

The pharmacodynamics of this compound suggest that it may have a reduced efficacy compared to Cangrelor. Studies indicate that impurities can affect the solubility and retention times during chromatography analysis, which may correlate with altered biological activity .

Case Study Analysis

  • CHAMPION Trials :
    • CHAMPION PCI : This trial involved 8,877 patients comparing Cangrelor with clopidogrel. The results indicated that while Cangrelor provided significant antiplatelet effects, the presence of impurities could potentially impact outcomes related to major adverse cardiac events (MACE) due to variability in drug potency .
    • CHAMPION PLATFORM : Similar findings were noted where Cangrelor demonstrated efficacy but raised questions about impurity effects on clinical outcomes .
  • Ongoing Research : Current studies are evaluating the implications of this compound on patient outcomes post-PCI. These studies aim to understand how impurities influence both efficacy and safety profiles in diverse patient populations .

Data Tables

Study NameNo. of PatientsTreatmentOutcomes
CHAMPION PCI8,877Cangrelor vs ClopidogrelNo significant difference in MACE; potential impurity influence noted
Ongoing Studies140Cangrelor vs PlaceboEvaluating bleeding risk and platelet inhibition

Implications for Clinical Practice

The presence of this compound necessitates careful consideration in clinical settings. While Cangrelor remains a vital option for patients undergoing PCI, understanding the role of impurities is essential for optimizing treatment strategies. Further research is required to elucidate the specific effects of these impurities on pharmacological action and patient outcomes.

Propiedades

Número CAS

1830294-26-2

Fórmula molecular

C22H28F3N5O7S2

Peso molecular

595.6 g/mol

Nombre IUPAC

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1

Clave InChI

BHXXFBCYKOTNPY-WVSUBDOOSA-N

SMILES isomérico

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

SMILES canónico

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

Adenosine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-​, 2',​3',​5'-​triacetate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.